2-(4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazin-1-yl)ethanol
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Overview
Description
2-(4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazin-1-yl)ethanol is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 2-(4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazin-1-yl)ethanol typically involves multiple steps. One common method starts with the reaction of 1-(2-methoxyphenyl)piperazine with a nitro-substituted benzene derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as Yb(OTf)3 in an organic solvent like acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions but can include hydroxylated or aminated derivatives of the original compound .
Scientific Research Applications
2-(4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Industry: Utilized in the synthesis of more complex organic molecules for pharmaceutical applications.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the receptor and preventing the binding of endogenous neurotransmitters like noradrenaline and epinephrine. This blockade leads to vasodilation and a decrease in blood pressure, making it useful in treating hypertension .
Comparison with Similar Compounds
Similar compounds include trazodone, naftopidil, and urapidil, which also feature piperazine rings and act as receptor antagonists. 2-(4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazin-1-yl)ethanol is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct pharmacokinetic properties .
Properties
Molecular Formula |
C23H31N5O4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H31N5O4/c1-32-23-5-3-2-4-21(23)26-12-14-27(15-13-26)22-18-19(6-7-20(22)28(30)31)25-10-8-24(9-11-25)16-17-29/h2-7,18,29H,8-17H2,1H3 |
InChI Key |
MUSFUAFIRFRHRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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